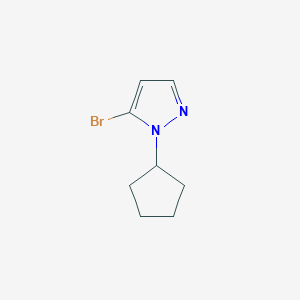

5-Bromo-1-cyclopentyl-1H-pyrazole

Description

Significance of Pyrazole (B372694) Heterocycles in Organic and Medicinal Chemistry

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its synthetic accessibility and ability to serve as a versatile bioisosteric replacement for other aromatic rings. nih.govnih.gov This has led to the incorporation of the pyrazole nucleus in numerous FDA-approved drugs. researchgate.net The versatility of pyrazoles extends to their use as building blocks in the synthesis of more complex heterocyclic systems. researchgate.net

The pyrazole ring is a flexible starting point for creating diverse and complex molecular architectures. researchgate.netresearchgate.net Its chemical reactivity allows for various synthetic modifications, including condensation reactions, cyclizations, and substitutions, enabling the generation of a vast library of derivatives. numberanalytics.com The ability to functionalize the pyrazole ring at multiple positions is a key factor in its utility as a scaffold. nih.gov

Substituted pyrazoles are a major focus of research due to their wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. ontosight.aibenthamscience.com The nature and position of substituents on the pyrazole ring can significantly modulate the compound's biological and physicochemical properties. nih.gov For instance, the introduction of different groups can enhance binding affinity to biological targets and improve pharmacokinetic profiles. nih.govnih.gov Research has shown that even minor changes to the substituents can lead to significant differences in biological activity. researchgate.net

Structural Context of Halogenated N-Cyclopentyl Pyrazoles

Halogenation of pyrazoles is a common strategy in medicinal chemistry to enhance their biological activity. nih.gov The introduction of a halogen atom can influence the electronic properties of the pyrazole ring and provide a handle for further synthetic transformations.

The 5-Bromo-1-cyclopentyl-1H-pyrazole motif is characterized by the presence of a bromine atom at the 5-position and a cyclopentyl group attached to the N1 nitrogen of the pyrazole ring. The N-alkylation of pyrazoles can lead to different isomers, and the regioselectivity of this reaction is an important consideration in their synthesis. researchgate.net The cyclopentyl group introduces a non-aromatic, cyclic substituent, which can impact the compound's lipophilicity and conformational flexibility.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-cyclopentylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c9-8-5-6-10-11(8)7-3-1-2-4-7/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXXFUIHPOQJAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Bromo 1 Cyclopentyl 1h Pyrazole

Direct Synthesis Approaches for 5-Bromo-1-cyclopentyl-1H-pyrazole

The direct synthesis of this compound can be achieved through several strategic routes, primarily involving the late-stage bromination of a pre-formed pyrazole (B372694) core or the construction of the pyrazole ring from acyclic precursors that already incorporate the necessary cyclopentyl and bromo functionalities.

A common and direct method for the synthesis of this compound involves the electrophilic bromination of the 1-cyclopentyl-1H-pyrazole precursor. This reaction is a classic example of electrophilic aromatic substitution on a heterocyclic ring. libretexts.orgkhanacademy.org The pyrazole ring, while aromatic, has distinct reactivity at its carbon positions, and direct halogenation is a feasible transformation.

The mechanism involves the attack of an electrophilic bromine species on the electron-rich pyrazole ring, leading to the formation of a positively charged intermediate known as an arenium ion. libretexts.org This intermediate is stabilized by resonance. A subsequent deprotonation step restores the aromaticity of the ring, yielding the brominated product. libretexts.org

Common brominating agents for such transformations include:

N-Bromosuccinimide (NBS): Often used for its ability to provide a low concentration of bromine, which can enhance selectivity and lead to milder reaction conditions. nih.gov The reaction is typically initiated by a radical initiator like azoiso-bis-butyronitrile (AIBN) or by light. nih.gov

Elemental Bromine (Br₂): This can be used directly, often in the presence of a Lewis acid catalyst to increase the electrophilicity of the bromine molecule. khanacademy.org

The choice of solvent and reaction conditions is crucial for optimizing the yield and regioselectivity of the bromination.

An alternative to brominating a pre-existing pyrazole is to construct the ring in a manner that incorporates the cyclopentyl group from the outset. This is typically achieved through a [3+2] cycloaddition or condensation reaction. organic-chemistry.org A general and highly effective method for pyrazole synthesis is the reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent.

For the synthesis of the target compound, this would involve the following key precursors:

Cyclopentylhydrazine: This provides the N1-N2 fragment of the pyrazole ring, with the cyclopentyl group already attached to what will become the N1 position.

A 1,3-dielectrophilic synthon: A three-carbon chain with electrophilic centers at positions 1 and 3 is required to react with the two nucleophilic nitrogen atoms of the hydrazine.

Examples of suitable 1,3-dielectrophiles include β-diketones, β-ketoesters, or α,β-unsaturated ketones. researchgate.net The reaction proceeds via condensation and subsequent dehydration to form the aromatic pyrazole ring. scispace.com Depending on the specific synthon used, functional groups can be introduced at various positions on the pyrazole ring during its formation.

Complex organic molecules are often synthesized through multi-step sequences to ensure high purity and yield. rsc.org A plausible multi-step synthesis for this compound could involve the initial synthesis of a functionalized pyrazole, followed by modification. For instance, a synthetic route analogous to the preparation of other substituted bromopyrazoles could be envisioned. google.com

A representative multi-step sequence could be:

Condensation: Reaction of a suitable 1,3-dicarbonyl precursor with cyclopentylhydrazine to form a cyclopentyl-substituted pyrazolone (B3327878) (a pyrazole with a keto group). google.com

Halogenation: Conversion of the keto group to a bromine atom. For example, treating a hydroxypyrazole with a brominating agent like phosphorus oxybromide (POBr₃) can replace the hydroxyl group with bromine. google.com

Purification: Each step is followed by appropriate workup and purification techniques, such as extraction and column chromatography, to isolate the desired intermediate or final product in high purity. google.com

This approach allows for greater control over the placement of substituents and can be adapted to produce a variety of derivatives.

Functionalization and Derivatization of this compound

The presence of the bromine atom at the C5 position makes this compound a versatile intermediate for further chemical transformations. This halogen serves as a synthetic handle for introducing a wide range of functional groups, primarily through cross-coupling reactions.

While the C5 position is occupied by bromine, other positions on the pyrazole ring (C3 and C4) can also be functionalized. This can be achieved either by starting with a pre-functionalized precursor during the cyclization step or by direct electrophilic substitution on the this compound ring, although the latter can be influenced by the directing effects of the existing substituents. The existence of related compounds like 4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid demonstrates that functional groups such as carboxylic acids can be incorporated into the molecular scaffold. uni.lu

The bromine atom at C5 is an excellent leaving group in various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for synthesizing arylamines. wikipedia.org this compound can serve as the heteroaryl halide component, reacting with a wide range of primary and secondary amines.

The catalytic cycle generally involves the oxidative addition of the bromopyrazole to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated pyrazole product and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium precatalyst, phosphine ligand, and base is critical for achieving high yields and accommodating a broad scope of amine coupling partners. researchgate.netnih.gov

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Bromopyrazoles

| Amine Substrate | Catalyst/Ligand | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| Primary Amines | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | Heating |

| Secondary Amines (e.g., Piperidine) | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | Heating |

| Anilines | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | Heating |

Note: Conditions are generalized from reactions with similar bromopyrazole substrates. researchgate.netnih.gov

Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura reaction is one of the most important methods for forming C-C bonds, coupling an organohalide with an organoboron compound, such as a boronic acid or boronic ester. wikipedia.orglibretexts.org this compound can be readily coupled with various boronic acids to introduce aryl, heteroaryl, or vinyl substituents at the C5 position.

The reaction mechanism involves oxidative addition of the bromopyrazole to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C coupled product. libretexts.org The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.gov A common catalyst system for this transformation is Pd(dppf)Cl₂, which has shown high efficiency in the coupling of other bromo-substituted heterocycles. nih.govresearchgate.net

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyrazoles

| Boronic Acid/Ester | Catalyst | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| Arylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane (DME) | 80 °C |

| Heteroarylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Reflux |

| Vinylboronic Ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | Heating |

Note: Conditions are generalized from reactions with similar bromopyrazole substrates. nih.govnih.gov

Palladium-Catalyzed Cross-Coupling Reactions Utilizing the Bromo-Pyrazole Corersc.orglmaleidykla.ltyoutube.com

The bromine atom at the C5 position of the pyrazole ring is a key functional handle for constructing more complex molecules through palladium-catalyzed cross-coupling reactions. rsc.orglmaleidykla.lt These reactions are fundamental in medicinal and materials chemistry for creating new carbon-carbon and carbon-nitrogen bonds. youtube.comorganic-chemistry.orgwikipedia.orgyonedalabs.com The general mechanism involves the oxidative addition of the bromo-pyrazole to a palladium(0) catalyst, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the final product and regenerate the catalyst. youtube.comwikipedia.org

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester. lmaleidykla.ltyonedalabs.com For this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the C5 position. The reaction is valued for its mild conditions and tolerance of various functional groups. lmaleidykla.lt Studies on similar 5-bromopyrazole systems have shown high efficacy. lmaleidykla.ltnih.gov

Key components of the reaction include a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (such as K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system, often a mixture of an organic solvent like dioxane or dimethoxyethane with water. lmaleidykla.ltnih.govnih.gov

Table 1: Representative Suzuki-Miyaura Coupling Conditions for 5-Bromopyrazole Analogues

| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane/H₂O | High | nih.gov |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | Good to Excellent | lmaleidykla.lt |

| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane/H₂O | Good | nih.gov |

| N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | High | nih.gov |

Buchwald-Hartwig Amination Studiesresearchgate.net

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds, coupling aryl halides with primary or secondary amines. organic-chemistry.orgwikipedia.org This reaction is critical for synthesizing arylamines, which are prevalent in pharmaceuticals. For this compound, this transformation enables the introduction of various amino groups at the C5 position.

The success of the Buchwald-Hartwig reaction is highly dependent on the choice of ligand, which stabilizes the palladium catalyst and facilitates the reaction steps. wikipedia.orgnih.gov Bulky, electron-rich phosphine ligands are commonly employed. nih.gov Research on 4-bromo-1H-pyrazoles has demonstrated that palladium catalysts paired with ligands like tBuDavePhos can effectively couple amines lacking a β-hydrogen. researchgate.netnih.gov However, amines with β-hydrogens can sometimes lead to lower yields due to competitive β-hydride elimination. nih.gov

Table 2: Buchwald-Hartwig Amination Conditions for Bromopyrazole Analogues

| Amine Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Piperidine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 60 | researchgate.net |

| Morpholine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 67 | researchgate.net |

| Aniline | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | Good | researchgate.netnih.gov |

| Pyrrolidine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | Low (7) | researchgate.net |

Sonogashira Coupling and Other Cross-Coupling Methodsnih.gov

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and natural product synthesis. libretexts.org It typically employs a dual catalyst system of palladium and copper(I). wikipedia.org

For this compound, Sonogashira coupling would install an alkynyl group at the C5 position. Studies on structurally similar 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes have shown that the halogen at the C5 position is sufficiently activated to participate in Sonogashira reactions, affording the corresponding 5-alkynyl pyrazoles in good yields. researchgate.net

Table 3: Sonogashira Coupling of Halopyrazole Analogues

| Alkyne Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | Good | researchgate.net |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | Good | researchgate.net |

| Propargyl alcohol | PdCl₂(PPh₃)₂ | Not specified | Ionic Liquid | Good | nih.gov |

Other palladium-catalyzed reactions, such as the Heck reaction (coupling with alkenes) mdpi.com, Stille coupling (using organotin reagents), and Negishi coupling (using organozinc reagents), could also be applied to this compound, further expanding its synthetic utility.

Green Chemistry Approaches in the Synthesis of this compound and its Analoguesbeilstein-journals.orgnih.gov

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. nih.gov Green chemistry principles—such as using safer solvents, employing catalytic reagents, and designing energy-efficient processes—are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles. nih.govjetir.org Key strategies include multicomponent reactions (MCRs), which enhance efficiency by combining several steps into a single operation, and the use of eco-friendly reaction media like water or ionic liquids. mdpi.comnih.govmdpi.com

Catalyst-Mediated Reactions

Catalysis is a fundamental pillar of green chemistry, offering pathways that minimize waste and energy consumption. jetir.org For pyrazole synthesis, various catalytic methods have been developed.

Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling. For instance, heterogeneous nickel-based catalysts have been employed for the one-pot synthesis of pyrazoles from hydrazines, ketones, and aldehydes at room temperature. mdpi.com Silica-functionalized catalysts have also been shown to be effective in pyrazole synthesis. bohrium.com

Nano-Catalysis: Novel nano-catalysts, such as copper immobilized on layered double hydroxides, have demonstrated high activity and selectivity in the synthesis of 5-amino-1H-pyrazole derivatives in an eco-friendly water/ethanol solvent system. nih.gov This approach offers advantages like mild reaction conditions, short reaction times, and excellent yields. nih.gov

Acid/Base Catalysis in Green Solvents: Simple, non-toxic catalysts like ammonium chloride have been used for Knorr-type pyrazole syntheses. jetir.org Performing these reactions in environmentally friendly solvents further enhances their green credentials.

These catalyst-mediated approaches represent a significant step towards the sustainable production of pyrazole-containing compounds, reducing the environmental impact associated with traditional synthetic methods.

Solvent-Free Synthesis Methodologies

In recent years, the principles of green chemistry have spurred the development of solvent-free synthetic methodologies, which offer significant environmental and economic advantages over traditional solvent-based processes. These techniques aim to reduce or eliminate the use of hazardous solvents, leading to safer procedures, easier product isolation, and a minimized environmental footprint. For the synthesis of pyrazole derivatives, including this compound, mechanochemical and microwave-assisted methods have emerged as powerful solvent-free alternatives. rsc.orgrsc.orgmdpi.comnih.govnih.gov

Mechanochemical synthesis, utilizing techniques such as ball milling, provides a highly efficient and environmentally benign route to pyrazole compounds. semanticscholar.org This method involves the use of mechanical force to induce chemical reactions between solid-state reactants. The advantages of this one-pot, solvent-free protocol include short reaction times, high efficiency, and a simple work-up procedure. semanticscholar.org For instance, the synthesis of 3,5-diphenyl-1H-pyrazoles has been successfully achieved by ball-milling chalcones and hydrazines, demonstrating the feasibility of this approach for pyrazole ring formation. semanticscholar.orgthieme-connect.com While a specific application to this compound is not detailed in the available literature, the general applicability of this method suggests its potential for the synthesis of this target molecule.

Microwave-assisted synthesis is another prominent solvent-free technique that has been successfully applied to the synthesis of pyrazole derivatives. rsc.orgmdpi.comnih.govnih.govresearchgate.net Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required by conventional heating methods. mdpi.comnih.govnih.govlew.ro This rapid heating, combined with the absence of a solvent, makes it a particularly attractive method for high-throughput synthesis in drug discovery. mdpi.comnih.govnih.gov The synthesis of various substituted pyrazoles has been reported under microwave irradiation in solvent-free or near solvent-free conditions, highlighting the broad applicability of this technique. asianpubs.orggsconlinepress.com

The following table summarizes representative findings for solvent-free pyrazole synthesis, which could be adapted for the preparation of this compound.

| Method | Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Mechanochemical Ball Milling | Chalcones and Hydrazines | Vibrating ball mill, stainless steel balls | 30 minutes | High | semanticscholar.orgthieme-connect.com |

| Microwave-Assisted Synthesis | Phenyl glycidyl ether and Pyrazoles | 120 °C, microwave irradiation | 1 minute | Competitive | mdpi.comnih.govnih.gov |

| Microwave-Assisted Synthesis | Substituted Chalcones and Hydrazine Hydrate | Microwave irradiation (30% power) | 8-10 minutes | Good | asianpubs.org |

Structural Characterization and Spectroscopic Analysis of 5 Bromo 1 Cyclopentyl 1h Pyrazole

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 5-Bromo-1-cyclopentyl-1H-pyrazole is expected to show distinct signals corresponding to the protons on the pyrazole (B372694) ring and the cyclopentyl group. The pyrazole protons, typically found in the aromatic region, would exhibit characteristic chemical shifts and coupling patterns. The cyclopentyl protons would appear as a set of multiplets in the aliphatic region.

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrazole H-3 | ~ 6.3 | Doublet |

| Pyrazole H-4 | ~ 7.5 | Doublet |

| Cyclopentyl CH (methine) | ~ 4.8 - 5.2 | Multiplet |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon attached to the bromine atom would be significantly influenced by the halogen's electronegativity.

Expected ¹³C NMR Data

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Pyrazole C-3 | ~ 110 |

| Pyrazole C-4 | ~ 140 |

| Pyrazole C-5 (C-Br) | ~ 95 |

| Cyclopentyl C-1 (methine) | ~ 60 |

| Cyclopentyl C-2, C-5 (methylene) | ~ 33 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Studies on similar pyrazole derivatives confirm that NMR spectroscopy is indispensable for their characterization. mdpi.comrsc.org For instance, the analysis of various substituted pyrazoles has demonstrated the utility of ¹H and ¹³C NMR in confirming the substitution patterns on the pyrazole ring. rsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H, C=C, C-N, and C-Br bonds.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3100 - 3000 |

| Aliphatic C-H stretch | 3000 - 2850 |

| C=C and C=N stretch (pyrazole ring) | 1600 - 1450 |

| C-N stretch | 1350 - 1250 |

Note: These are predicted values. Actual experimental values may vary.

The characterization of numerous pyrazole derivatives relies on IR spectroscopy to confirm the presence of the pyrazole ring and other functional groups. researchgate.netresearchgate.net

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (C₈H₁₁BrN₂), the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Expected Mass Spectrometry Data

| Ion | Expected m/z | Notes |

|---|---|---|

| [M]⁺ | 214/216 | Molecular ion with bromine isotopic pattern |

| [M - Br]⁺ | 135 | Loss of the bromine atom |

Note: These are predicted values. Actual experimental values may vary.

The fragmentation of pyrazoles upon electron impact has been studied, revealing that the cleavage of the nitrogen-nitrogen bond is a significant pathway, influenced by the nature of the substituents. rsc.org Predicted mass spectral data for the related compound 5-bromo-1-cyclopropyl-1H-pyrazole shows a similar pattern of molecular ion and fragmentation peaks. uni.lu

Advanced Structural Characterization Techniques

For a more in-depth understanding of the three-dimensional structure and electronic properties of this compound, advanced analytical techniques are employed.

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound itself has been reported, the technique has been successfully applied to numerous pyrazole derivatives. nih.gov Such studies provide unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's solid-state packing and potential interactions with biological targets. A crystallographic study of this compound would definitively establish the planarity of the pyrazole ring and the conformation of the cyclopentyl substituent relative to the ring.

Vibrational spectroscopy, which includes both IR and Raman spectroscopy, provides detailed information about the vibrational modes of a molecule. researchgate.netderpharmachemica.com Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict and assign the vibrational frequencies, offering a deeper understanding of the molecular structure and bonding. derpharmachemica.comnih.gov

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule. nih.gov The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the aromatic pyrazole ring. The position and intensity of these bands are sensitive to the substituents on the ring and can provide insights into the electronic structure of the molecule. nih.gov

Computational and Theoretical Studies of 5 Bromo 1 Cyclopentyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of understanding molecular behavior at the electronic level. These methods, particularly those rooted in Density Functional Theory (DFT), allow for the detailed exploration of a molecule's characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 5-Bromo-1-cyclopentyl-1H-pyrazole, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to its stability and reactivity.

Recent DFT studies on similarly substituted pyrazole (B372694) derivatives have provided a framework for understanding this compound. nih.govresearchgate.net For instance, the bromine atom at the 5-position is expected to act as an electron-withdrawing group through induction, while also being a potential site for halogen bonding. The cyclopentyl group at the 1-position, being an alkyl group, is primarily an electron-donating group.

The interplay of these substituents on the pyrazole ring influences the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO represents its capacity to accept electrons. The energy gap between these two orbitals is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Global reactivity descriptors, which can be derived from the HOMO and LUMO energies, provide further quantitative insights into the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). In a hypothetical DFT study of this compound, these values would be calculated to predict its behavior in chemical reactions. For example, the electrophilicity index would quantify its ability to act as an electrophile.

Table 1: Predicted Global Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value (Arbitrary Units) | Implication |

| HOMO Energy | EHOMO | -6.5 eV | Electron-donating capability |

| LUMO Energy | ELUMO | -1.2 eV | Electron-accepting capability |

| Energy Gap | ΔE = ELUMO - EHOMO | 5.3 eV | High kinetic stability |

| Electronegativity | χ = -(EHOMO+ELUMO)/2 | 3.85 | Tendency to attract electrons |

| Chemical Hardness | η = (ELUMO-EHOMO)/2 | 2.65 | Resistance to change in electron distribution |

| Electrophilicity Index | ω = χ²/2η | 2.79 | Good electrophilic character |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT calculation.

The cyclopentyl group attached to the pyrazole nitrogen is not rigid and can adopt several conformations, the most common being the "envelope" and "twist" forms. Computational methods can be used to perform a conformational analysis to determine the relative energies of these different arrangements and the energy barriers between them.

The orientation of the cyclopentyl ring relative to the planar pyrazole ring is also of interest. The rotation around the N-C bond connecting the two rings would be explored to find the most stable rotational isomer (rotamer). Steric hindrance between the cyclopentyl protons and the adjacent bromo-substituted carbon of the pyrazole ring would be a key factor in determining the preferred conformation. It is anticipated that the energy differences between the various conformations of the cyclopentyl ring are small, allowing for a dynamic equilibrium at room temperature.

Quantum chemical calculations are also employed to predict the spectroscopic properties of molecules, which can be invaluable for their identification and characterization. nih.gov Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). For this compound, TD-DFT would calculate the energies of electronic transitions, corresponding to the absorption of light, which would appear as peaks in the predicted spectrum.

Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) method are used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net By calculating the magnetic shielding around each nucleus (¹H, ¹³C), a theoretical NMR spectrum can be generated. This predicted spectrum can then be compared with experimental data to confirm the structure of the compound.

Molecular Modeling and Docking Simulations

Beyond the properties of the isolated molecule, computational studies can predict how this compound might interact with biological macromolecules, such as proteins. This is a crucial aspect of drug discovery and design.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. researchgate.netnih.govnih.govtandfonline.com In the context of this compound, docking simulations could be performed against a variety of protein targets to identify potential biological activities.

The pyrazole scaffold is a common feature in many biologically active compounds, and docking studies of various pyrazole derivatives have been reported. researchgate.netnih.govnih.govtandfonline.comijpsr.com A docking simulation of this compound would involve placing the molecule into the active site of a target protein and calculating a "docking score," which estimates the binding affinity.

The interaction profile would then be analyzed to identify the specific molecular interactions responsible for binding. These can include:

Hydrogen bonds: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors.

Halogen bonds: The bromine atom can participate in halogen bonds, a type of non-covalent interaction with electron-rich atoms.

Hydrophobic interactions: The cyclopentyl group provides a nonpolar surface that can interact favorably with hydrophobic pockets in a protein's active site.

Table 2: Hypothetical Ligand-Protein Interactions for this compound in a Kinase Active Site

| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |

| Hydrogen Bond | Pyrazole N2 | LEU83 (Backbone NH) | 2.9 |

| Halogen Bond | Bromine | GLU91 (Sidechain Oxygen) | 3.1 |

| Hydrophobic Interaction | Cyclopentyl Ring | VAL65, ILE145 | 3.5 - 4.0 |

Note: This table represents a hypothetical output from a molecular docking simulation and is for illustrative purposes only.

Computational chemistry can also be used to model chemical reactions and predict their mechanisms. researchgate.netnih.gov For this compound, this could involve studying its synthesis or its subsequent transformations. For example, the mechanism of bromination of a pyrazole precursor could be investigated to understand the regioselectivity of the reaction. researchgate.net

DFT calculations can be used to locate the transition states of reaction steps and calculate their energies. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction. By mapping out the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction mechanism can be constructed. This can help in optimizing reaction conditions or in predicting the feasibility of a new reaction.

In Silico ADMET Profiling

In silico methods, which utilize computer simulations, are integral to the preliminary assessment of chemical compounds. These computational approaches provide predictions for a substance's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This section details the computational analysis of this compound, focusing on its molecular descriptors relevant to physicochemical properties.

Molecular Descriptors for Drug-likeness Assessment

The evaluation of a compound's properties often involves the calculation of various molecular descriptors. These descriptors are quantitative values derived from the molecular structure that help in predicting the physicochemical characteristics of the compound. For this compound, several key descriptors have been computationally predicted.

The fundamental properties of this compound are summarized in the table below. The molecular formula is C₈H₁₁BrN₂ and it has a molecular weight of approximately 215.09 g/mol . The structure features one hydrogen bond acceptor and no hydrogen bond donors. The predicted octanol-water partition coefficient (LogP), a measure of lipophilicity, is 2.6.

A key parameter in assessing compounds is the topological polar surface area (TPSA), which is associated with a molecule's polarity and its ability to permeate membranes. For this compound, the TPSA is calculated to be 17.56 Ų. The molecule also contains one rotatable bond, which influences its conformational flexibility.

These descriptors are often evaluated against established guidelines, such as Lipinski's Rule of Five, to provide a preliminary assessment of a compound's characteristics. The rule outlines four criteria: a molecular weight of 500 or less, a LogP value no greater than 5, five or fewer hydrogen bond donors, and ten or fewer hydrogen bond acceptors.

Table 1: Calculated Physicochemical Properties and Molecular Descriptors for this compound | Property | Value | | :--- | :--- | | Physicochemical Properties | | Molecular Formula | C₈H₁₁BrN₂ | | Molecular Weight | 215.09 g/mol | | Molecular Descriptors | | Hydrogen Bond Acceptors | 1 | | Hydrogen Bond Donors | 0 | | LogP (Octanol-Water Partition Coefficient) | 2.6 | | Topological Polar Surface Area (TPSA) | 17.56 Ų | | Number of Rotatable Bonds | 1 | | Lipinski's Rule of Five | | Molecular Weight (≤ 500) | Yes | | LogP (≤ 5) | Yes | | Hydrogen Bond Donors (≤ 5) | Yes | | Hydrogen Bond Acceptors (≤ 10) | Yes | | Rule of Five Violations | 0 |

The data presented in this table is derived from computational predictions and provides a foundational understanding of the molecule's physicochemical profile.

Mechanistic Investigations of Molecular Interactions Involving 5 Bromo 1 Cyclopentyl 1h Pyrazole

Enzyme Inhibition Mechanism Studies

The pyrazole (B372694) scaffold is a well-recognized structural motif in the design of enzyme inhibitors. The specific substitutions on the pyrazole ring, such as the bromo and cyclopentyl groups in 5-Bromo-1-cyclopentyl-1H-pyrazole, are expected to influence its binding affinity and selectivity for various enzymes.

Investigation of α-Glucosidase Inhibition Mechanisms

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Pyrazole derivatives have emerged as a promising class of α-glucosidase inhibitors. nih.gov The inhibitory mechanism of these compounds generally involves their interaction with the active site of the enzyme, preventing the breakdown of complex carbohydrates into glucose. nih.gov

Studies on various pyrazole derivatives have shown that they can be potent inhibitors of α-glucosidase, with some exhibiting inhibitory activity significantly higher than the standard drug, acarbose. nih.gov The structure-activity relationship (SAR) studies of acyl pyrazole sulfonamides, for instance, have revealed that the nature and position of substituents on the pyrazole ring and its associated moieties play a crucial role in their inhibitory potency. nih.gov For example, the presence of a chlorine atom at the para-position of a phenyl ring attached to the pyrazole scaffold was found to be the most potent in one study, with an IC50 value of 1.13 ± 0.06 µM, which is about 35-fold more potent than acarbose. nih.gov

Molecular docking studies of related pyrazole compounds have suggested that the pyrazole nucleus and associated sulfonamide moieties are important for binding to the active site residues of α-glucosidase. nih.gov Kinetic analysis of some pyrazole derivatives has indicated a competitive mode of inhibition, suggesting that they vie with the natural substrate for binding to the enzyme's active site. researchgate.net While direct mechanistic studies on this compound are not available, the presence of the pyrazole core suggests it could potentially act as an α-glucosidase inhibitor through similar mechanisms.

| Compound Class | Key Structural Features for Inhibition | Example IC50 Value | Reference |

| Acyl Pyrazole Sulfonamides | Pyrazole nucleus, sulfonamide moiety, specific substitutions on acyl group | 1.13 ± 0.06 µM | nih.gov |

| Quinazolinone-Pyrazole Hybrids | Diphenyl pyrazole moiety with varied substitutions | 60.5 ± 0.3 µM - 186.6 ± 20 µM | researchgate.net |

| Biphenyl Pyrazole-Benzofuran Hybrids | Biphenyl pyrazole and benzofuran (B130515) components | 40.6 ± 0.2 µM - 164.3 ± 1.8 µM | researchgate.net |

Analysis of Methionine Aminopeptidase (MetAP) Inhibition Mechanisms

Methionine aminopeptidases (MetAPs) are essential enzymes in both bacteria and humans, responsible for cleaving the N-terminal methionine from newly synthesized proteins. nih.gov Their critical role in protein maturation and function makes them an attractive target for the development of novel antibacterial agents. nih.gov While specific studies on the inhibition of MetAP by this compound are not available, the general field of MetAP inhibitors includes various heterocyclic compounds. For instance, triazole-based compounds have been shown to inhibit bacterial MetAPs by chelating the divalent metal ions in the enzyme's active site through their nitrogen atoms. nih.gov Given the structural similarities between triazoles and pyrazoles, it is conceivable that a pyrazole-containing compound could interact with the MetAP active site in a similar manner.

Virtual screening and molecular dynamics simulation studies have identified other heterocyclic compounds, including those with pyrazole-like structures, as potential inhibitors of bacterial MetAP. nih.gov These computational studies suggest that stable binding is achieved through a network of van der Waals and electrostatic interactions with the enzyme's active site residues. nih.gov

Exploration of Kinase Inhibition Mechanisms

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry, particularly in the development of protein kinase inhibitors. bohrium.comnih.gov Kinases play a pivotal role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. mdpi.comnih.gov The pyrazole ring is a common feature in many clinically approved and investigational kinase inhibitors. nih.gov

The primary mechanism by which pyrazole-based inhibitors function is by acting as ATP-competitive inhibitors. They typically form hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a critical interaction for potent inhibition. nih.gov The nitrogen atoms of the pyrazole ring are well-suited to act as both hydrogen bond donors and acceptors, mimicking the adenine (B156593) part of ATP. nih.gov The substituents on the pyrazole ring, such as the bromo and cyclopentyl groups in this compound, would project into other regions of the ATP-binding site, influencing the inhibitor's potency and selectivity for different kinases. mdpi.comnih.gov

For example, a review of pyrazole-based kinase inhibitors highlighted that modifications to the pyrazole ring and its substituents can lead to highly selective inhibitors for various kinases, including Akt, Aurora kinases, and cyclin-dependent kinases (CDKs). mdpi.com In some instances, pyrazole derivatives have been designed to act as irreversible inhibitors by incorporating a reactive group that forms a covalent bond with a cysteine residue near the active site. nih.gov

| Kinase Target Family | General Inhibition Mechanism | Key Structural Motif | Reference |

| Akt Kinase | ATP-competitive inhibition | Pyrazole-based scaffold | mdpi.com |

| Aurora Kinases | ATP-competitive inhibition | Pyrazole-based scaffold | bohrium.com |

| Cyclin-Dependent Kinases (CDKs) | ATP-competitive or irreversible inhibition | Pyrazole-based scaffold with or without covalent binder | nih.gov |

| p38 MAP Kinase | Binding to a distinct allosteric site | N-pyrazole, N'-aryl urea | nih.gov |

Receptor Binding and Modulation Studies

In addition to enzyme inhibition, pyrazole-containing compounds have been investigated for their ability to modulate the activity of various receptors.

Characterization of Interactions with Vanilloid Receptors (TRPV1)

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in the perception of pain and heat. nih.govfrontiersin.org The modulation of TRPV1 activity is a key area of research for the development of new analgesics. mdpi.com While there are no direct studies on the interaction of this compound with TRPV1, the receptor is known to be modulated by a wide range of chemical compounds.

The activation and sensitization of TRPV1 are complex processes involving multiple mechanisms. nih.gov Ligands can bind to different sites on the receptor, leading to either agonistic or antagonistic effects. For instance, the canonical agonist capsaicin (B1668287) binds to a specific pocket in the intracellular domain of the channel. mdpi.com The activity of TRPV1 is also modulated by phosphorylation and by interactions with membrane lipids like phosphoinositides, which are thought to act as negative modulators. nih.govnih.gov The displacement of these lipids from their binding pocket is considered a critical step in channel activation. nih.gov Given the diverse chemical space of TRPV1 modulators, a compound like this compound could potentially interact with one of the known binding sites or allosterically modulate channel activity, but this remains to be experimentally verified.

Modulation of Receptor Tyrosine Kinases (TRKs) and Associated Signaling Pathways

Receptor Tyrosine Kinases (TRKs) are a family of cell surface receptors that play crucial roles in cell growth, differentiation, and survival. Their aberrant activation is a hallmark of many cancers, making them important therapeutic targets. nih.gov As a subset of kinases, the inhibition of TRKs by pyrazole-containing compounds follows the general principles of kinase inhibition described earlier.

Numerous pyrazole derivatives have been developed as inhibitors of various TRKs, including Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Epidermal Growth Factor Receptors (EGFRs). nih.gov These inhibitors typically function by competing with ATP for binding to the intracellular kinase domain of the receptor. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways that promote cell proliferation and survival. mdpi.comnih.gov The selectivity of these inhibitors for different TRKs is determined by the specific interactions between the inhibitor and the amino acid residues within the ATP-binding pocket. nih.gov The pyrazole scaffold is a key component in many of these inhibitors, providing the core structure for interaction with the hinge region of the kinase domain. nih.gov

| Receptor Tyrosine Kinase | Inhibition Mechanism | Downstream Effect | Reference |

| FGFR | ATP-competitive inhibition | Inhibition of cell proliferation | nih.gov |

| VEGFR | ATP-competitive inhibition | Anti-angiogenic effects | nih.gov |

| EGFR | ATP-competitive inhibition | Inhibition of cancer cell growth | nih.gov |

Antioxidant Activity Mechanisms

The antioxidant potential of pyrazole derivatives, including compounds structurally related to this compound, is a subject of considerable scientific interest. nih.govresearchgate.net The mechanisms underlying this activity are multifaceted, primarily involving the scavenging of harmful free radicals and the modulation of oxidative stress pathways. sci-hub.senih.gov

The ability of pyrazole derivatives to neutralize various free radicals is a key indicator of their antioxidant capacity. Commonly employed assays to evaluate this activity include the use of 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl (OH), and superoxide (B77818) (SOR) radicals.

DPPH Radical Scavenging: Numerous studies have demonstrated the efficacy of pyrazole-containing compounds in scavenging the stable DPPH radical. nih.govnih.govresearchgate.netresearchgate.net This activity is often quantified as the IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals. For instance, certain pyrazolo[3,4-b]pyridine derivatives linked with sulfonamides have shown significant DPPH radical scavenging activity. researchgate.net The scavenging effect is attributed to the ability of the pyrazole derivative to donate a hydrogen atom or an electron to the DPPH radical, thus neutralizing it. nih.govjmchemsci.com

Hydroxyl (OH) Radical Scavenging: The hydroxyl radical is a highly reactive and damaging reactive oxygen species (ROS). The antioxidant action of pyrazole derivatives often involves the quenching of this radical, thereby preventing oxidative damage to cellular components.

The following table summarizes the observed antioxidant activities of various pyrazole derivatives in different radical scavenging assays.

| Derivative Class | DPPH Scavenging | OH Scavenging | SOR Scavenging | Reference |

| Pyrazolo[3,4-b]pyridines | Significant | Not Reported | Good | researchgate.net |

| Thienyl-pyrazoles | Moderate | Not Reported | Not Reported | nih.gov |

| 5-Aminopyrazoles | Good | Not Reported | Significant | nih.govnih.gov |

| Pyrazole-pyrazoline conjugates | Good | Not Reported | Not Reported | researchgate.net |

The antioxidant mechanism of pyrazole derivatives is primarily attributed to two main pathways: Hydrogen Atom Transfer (HAT) and Sequential Electron Transfer Proton Transfer (SETPT). sci-hub.se

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the pyrazole antioxidant donates a hydrogen atom to a free radical, effectively neutralizing it. Computational studies on pyrazole and pyrazolone (B3327878) derivatives suggest that the HAT mechanism is often energetically more favorable than the SETPT mechanism. sci-hub.se The bond dissociation enthalpy (BDE) is a key parameter in this pathway, with a lower BDE indicating a greater propensity for hydrogen donation.

Sequential Electron Transfer Proton Transfer (SETPT): The SETPT mechanism involves the initial transfer of an electron from the antioxidant to the free radical, forming a radical cation. This is followed by the transfer of a proton. While both HAT and SETPT can occur in parallel, their relative rates determine the dominant pathway. sci-hub.se

Structure-Activity Relationship (SAR) Studies for Targeted Molecular Interactions

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. frontiersin.orgresearchgate.net For pyrazole derivatives, SAR studies have provided valuable insights into the features required for potent antioxidant and other targeted molecular interactions. nih.govnih.govscispace.comnih.gov

The nature and position of substituents on the pyrazole ring significantly impact its molecular recognition and biological activity. frontiersin.orgresearchgate.net

Influence of Electron-Donating and Electron-Withdrawing Groups: The electronic properties of substituents play a critical role. Electron-donating groups can enhance the antioxidant activity of pyrazole derivatives by increasing their ability to donate electrons or hydrogen atoms. researchgate.netarakmu.ac.ir Conversely, electron-withdrawing groups can also modulate activity, and their effect is often context-dependent. frontiersin.org For instance, in a study of pyrazole derivatives for neuroprotective activity, an electron-withdrawing para-bromo substituent on an aromatic ring attached to the pyrazole core enhanced the desired activity. frontiersin.org

Steric Factors: The size and spatial arrangement of substituents (steric factors) also influence how the molecule interacts with its biological target. nih.gov For example, in a series of pyrazole-based kinase inhibitors, the introduction of different sized alkyl and benzyl (B1604629) groups at specific positions led to variations in inhibitory activity. scispace.com The presence of a cyclopentyl group, as in this compound, can impact the molecule's lipophilicity and conformational flexibility, thereby influencing its interaction with target proteins. scispace.com

Positional Isomerism: The position of substituents on the pyrazole ring is another critical determinant of activity. Shifting a substituent from one position to another can dramatically alter the molecule's biological profile. nih.govnih.gov

The following table illustrates the impact of different substituents on the activity of pyrazole derivatives.

| Substituent Type | Position | Effect on Activity | Reference |

| Electron-donating (e.g., OCH3) | Aromatic ring | Increased antioxidant potential | arakmu.ac.ir |

| Electron-withdrawing (e.g., Br) | Aromatic ring | Enhanced neuroprotective activity | frontiersin.org |

| Cyclopentyl | Pyrazole C3(5) | Maintained high inhibitory activity against meprin α | scispace.com |

| Methyl | Pyrazole C3(5) | Decreased inhibitory activity against meprin α | scispace.com |

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For pyrazole derivatives, several key pharmacophoric features have been identified.

The Pyrazole Core: The pyrazole ring itself is a fundamental pharmacophoric element, serving as a scaffold for the attachment of various functional groups. nih.govresearchgate.net Its aromatic nature and the presence of two nitrogen atoms allow for various types of interactions, including hydrogen bonding and π-π stacking.

Hydrogen Bond Donors and Acceptors: The presence of hydrogen bond donors (e.g., -NH groups) and acceptors (e.g., nitrogen atoms in the pyrazole ring, carbonyl oxygens) is often crucial for binding to biological targets. nih.gov Molecular modeling studies on pyrazole-based kinase inhibitors have highlighted the importance of hydrogen bond acceptor and electronegative groups at certain positions for enhanced potency. nih.gov

Hydrophobic Moieties: Lipophilic or hydrophobic groups, such as the cyclopentyl group in this compound, can contribute to binding affinity by interacting with hydrophobic pockets in target proteins. mdpi.com The lipophilicity of a compound can also influence its ability to cross cell membranes and reach its site of action. nih.gov

Specific Functional Groups: The addition of specific functional groups can confer or enhance particular activities. For example, a catechol moiety (a dihydroxy-substituted phenyl group) is a well-known antioxidant pharmacophore, and its incorporation into pyrazole structures can significantly boost their radical scavenging capabilities. eurekaselect.com

In essence, the biological activity of this compound and related compounds is a result of the interplay between the pyrazole core and its substituents. A thorough understanding of these structure-activity relationships is essential for the design and development of new pyrazole-based therapeutic agents with optimized efficacy and selectivity.

Applications of 5 Bromo 1 Cyclopentyl 1h Pyrazole in Chemical Science and Pre Clinical Research

Role as a Synthetic Intermediate and Building Block

The synthetic utility of 5-Bromo-1-cyclopentyl-1H-pyrazole is primarily attributed to the presence of the bromine atom at the 5-position of the pyrazole (B372694) ring. This halogen atom serves as a reactive handle for a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of more elaborate molecular frameworks. nih.govnih.govuzh.ch

Construction of Complex Heterocyclic Systems

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, which are often associated with a broad spectrum of biological activities. One of the most significant applications of brominated pyrazoles is in the construction of pyrazolo[1,5-a]pyrimidines, which are considered purine (B94841) analogues and have demonstrated potential as antimetabolites in biochemical pathways. researchgate.netresearchgate.netias.ac.in The synthesis of these fused systems often involves the condensation of a 5-aminopyrazole, which can be derived from its bromo counterpart, with various electrophilic partners. researchgate.netresearchgate.net

The bromine atom on the pyrazole ring is particularly amenable to various palladium-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. organic-chemistry.orgwikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-pyrazole with an organoboron reagent, such as a boronic acid or ester, to form a new carbon-carbon bond. This method is widely used to introduce aryl or heteroaryl substituents at the 5-position of the pyrazole ring. nih.govrsc.orgillinois.edu The use of specialized palladium catalysts and ligands has enabled the successful coupling of even challenging, nitrogen-rich heterocyclic substrates. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromo-pyrazole and a terminal alkyne. wikipedia.orgresearchgate.netlibretexts.org This method is instrumental in the synthesis of arylalkynes and conjugated enynes, which are valuable intermediates in the synthesis of complex molecules. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the bromo-pyrazole with a primary or secondary amine. nih.govwikipedia.orgresearchgate.netchemspider.com This transformation is a powerful tool for introducing a wide range of amino functionalities, which are prevalent in biologically active compounds. nih.govwikipedia.org

These cross-coupling reactions provide a modular approach to the synthesis of complex heterocyclic systems, allowing for the systematic variation of substituents and the exploration of structure-activity relationships.

Development of Chemical Libraries for Probe Discovery

The reactivity of the bromine atom in this compound makes it an ideal starting material for the development of chemical libraries. researchgate.net These libraries, consisting of a large number of structurally related compounds, are essential for the discovery of new chemical probes to study biological processes. nih.gov By employing combinatorial chemistry approaches and the cross-coupling reactions mentioned above, a diverse array of derivatives can be synthesized from a common pyrazole scaffold. This diversity-oriented synthesis allows for the rapid generation of molecules with a wide range of physicochemical properties, increasing the probability of identifying compounds with desired biological activities. mdpi.com The development of high-quality chemical probes is crucial for understanding the function of proteins and their roles in health and disease. nih.gov

Development of Biochemical Probes

Biochemical probes are small molecules used to study and manipulate biological systems. chemspider.com Pyrazole derivatives have shown significant potential in this area, particularly as inhibitors of various enzymes. nih.gov The versatility of the pyrazole scaffold allows for the design and synthesis of probes with high potency and selectivity for their intended targets.

Utilization in Enzyme Mechanism Studies

While specific studies on this compound in this context are not widely reported, the broader class of pyrazole-based compounds has been instrumental in the study of enzyme mechanisms, particularly for kinases. nih.govnih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. nih.govnih.gov Pyrazole-containing compounds have been developed as potent and selective kinase inhibitors, which can be used as chemical probes to elucidate the function of specific kinases in cellular pathways. nih.govacs.orgacs.org The development of such probes often involves structure-activity relationship (SAR) studies, where systematic modifications to the pyrazole core and its substituents are made to optimize potency and selectivity. nih.gov

Application in Biochemical Assays

Biochemical assays are used to measure the activity of enzymes and other biological molecules. Pyrazole-based probes, particularly fluorescently labeled or biotinylated derivatives, can be employed in these assays to monitor enzyme activity or to identify and quantify the binding of a probe to its target protein. The development of such probes from this compound would involve the introduction of a suitable reporter group, such as a fluorophore or a tag, through chemical modification of the pyrazole scaffold, often leveraging the reactivity of the bromo-substituent.

Pre-clinical Investigations of Specific Target Engagement (without efficacy or clinical outcome)

Pre-clinical research often focuses on demonstrating that a compound can bind to its intended molecular target in a cellular or in vivo setting, a concept known as target engagement. Pyrazole derivatives have been the subject of numerous pre-clinical investigations, particularly as inhibitors of protein kinases. nih.govnih.govmdpi.commdpi.com

Several studies have focused on the development of pyrazole-based inhibitors for Janus kinases (JAKs), which are involved in inflammatory and immune responses. nih.gov For instance, a series of C-5 pyrazole-modified pyrrolopyrimidine derivatives were discovered as JAK1-selective inhibitors, with the pyrazole group playing a key role in achieving selectivity over other JAK isoforms. nih.gov

Furthermore, pyrazole-containing compounds have been investigated as inhibitors of Salt-Inducible Kinases (SIKs), which are implicated in inflammatory diseases. acs.orgacs.org Structure-activity relationship studies have shown that modifications to the pyrazole motif can significantly impact the potency and selectivity of these inhibitors. acs.orgacs.org For example, the replacement of a benzonitrile (B105546) moiety with a 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole group led to a significant increase in potency against SIKs. acs.org

In Vitro Studies on Specific Cellular Pathways

While the broader class of pyrazole derivatives has been extensively studied for various biological activities, specific in vitro studies detailing the effects of this compound on particular cellular pathways are not prominently available in the reviewed literature. However, research on structurally related compounds provides insight into the potential areas of investigation for this molecule. For instance, certain pyrazolo[3,4-b]pyridine derivatives have been identified as selective c-Met and Raf kinase inhibitors, pathways crucial in cell proliferation and cancer. researchgate.net Other substituted pyrazoles, such as 3-bromo-5-methoxy-4-nitro-1-(thietan-3-yl)-1H-pyrazole, have been evaluated for antioxidant and antiplatelet activity in vitro. researchgate.net These examples highlight the capacity of the bromo-pyrazole scaffold to interact with key cellular functions, suggesting that this compound could be a candidate for similar mechanistic studies.

Enzyme Activity Modulation in Cellular Contexts

The pyrazole scaffold is a well-known pharmacophore present in several drugs that function by modulating enzyme activity. nih.gov A prominent example is Celecoxib, a selective COX-2 inhibitor. nih.gov Research into other pyrazole derivatives has revealed a wide range of enzyme-inhibiting capabilities. For example, certain benzimidazole-pyrazole hybrids have been reported as potent inhibitors of DNA Gyrase and Topoisomerase IV, enzymes vital for bacterial replication. mdpi.com Furthermore, various pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have demonstrated inhibitory action against human carbonic anhydrase (hCA-I and hCA-II) isoforms. mdpi.com Although direct studies on this compound's influence on specific enzymes are not detailed in the available literature, the established precedent within the pyrazole family suggests its potential as a scaffold for designing novel enzyme inhibitors.

Antimicrobial Mechanism Research (e.g., Antifungal, Antibacterial)

The pyrazole moiety is a cornerstone in the development of new antimicrobial agents due to its wide range of biological activities. nih.govnih.gov Research has demonstrated the efficacy of various pyrazole derivatives against a spectrum of bacterial and fungal pathogens.

Antifungal Research: The search for new antifungal agents is driven by the rise of resistance to existing treatments like azoles. nih.gov Pyrazole derivatives have emerged as promising candidates. For instance, a study on 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide showed that at a concentration of 1000 ppm, it completely destroyed colonies of Candida albicans and Candida tropicalis. nih.gov Another novel compound, 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole, exhibited moderate but selective antifungal activity against Candida albicans, Candida parapsilosis, and Candida tropicalis at concentrations of 25 to 50 μg/mL. researchgate.net These findings underscore the potential of bromo-pyrazole structures in antifungal research.

Antibacterial Research: In the realm of antibacterial research, pyrazole derivatives have shown significant activity. Fused heterocyclic systems, such as those combining pyrazole with pyridine (B92270) or pyrazine, have been tested for tuberculostatic activity and against anaerobic and aerobic bacteria. nih.gov A series of novel 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives linked to sulfonamides demonstrated excellent activity against both Gram-positive and Gram-negative bacteria when compared to streptomycin. researchgate.net Furthermore, pyrazolo[1,5-a]pyrimidine derivatives have shown potent antibacterial effects, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 0.187–0.50 µg/mL against strains like S. aureus and P. aeruginosa. mdpi.com The mechanism of action for some pyrazole-based compounds has been linked to the inhibition of essential bacterial enzymes like DNA gyrase. mdpi.com

The table below summarizes the antimicrobial activities of selected pyrazole derivatives, illustrating the potential of this chemical class.

| Compound/Derivative Class | Target Organism(s) | Key Findings |

| 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide | Candida albicans, Candida tropicalis | Complete elimination of fungal colonies at 1000 ppm. nih.gov |

| 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole | Candida species | Selective antifungal activity at 25-50 μg/mL. researchgate.net |

| 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-sulfonamide hybrids | Gram-positive and Gram-negative bacteria | Excellent activity compared to streptomycin. researchgate.net |

| 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine | S. aureus, E. faecalis, P. aeruginosa | Good antibacterial spectrum with MICs from 0.187–0.50 µg/mL. mdpi.com |

| Benzimidazole-pyrazole hybrids | Bacterial pathogens | Act as inhibitors of DNA Gyrase and Topoisomerase IV. mdpi.com |

Potential in Agrochemical Research (as chemical scaffolds, not product development)

The pyrazole scaffold is a versatile building block in agrochemical research, valued for its presence in various commercial pesticides and its potential for generating new active compounds. globalresearchonline.netnih.gov The focus of academic and industrial research is often on using the pyrazole core to design novel molecules with fungicidal or insecticidal properties. researchgate.net The adaptability of the pyrazole ring allows for the synthesis of large libraries of compounds for screening against agricultural pests and pathogens. nih.gov

Bromo-substituted pyrazoles, in particular, are a significant subgroup in this field. For example, N-(2-(5-bromo-1H-indazol-1-yl)-phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, a complex derivative, showed potent activity against seven phytopathogenic fungi, in some cases exceeding that of the commercial fungicide boscalid. nih.gov This highlights how the pyrazole-carboxamide structure, which includes a bromo-substituted moiety, serves as a successful scaffold for developing powerful agrochemicals. Another related compound, 5-bromo-N-methyl-1H-pyrazole-3-carboxamide, is cataloged as a pesticide, further cementing the role of this chemical framework in crop protection. herts.ac.uk

Interaction with Plant or Fungal Biological Targets

The effectiveness of pyrazole-based agrochemicals stems from their interaction with specific biological targets in plants or, more commonly, in fungal pathogens. Research has identified pyrazole derivatives that are active against a wide array of fungi that cause significant crop damage. nih.gov

Studies have demonstrated the fungicidal efficacy of certain pyrazole derivatives against pathogens such as:

Botrytis cinerea (gray mold)

Rhizoctonia solani (root rot)

Valsa mali (apple tree canker)

Thanatephorus cucumeris (root and stem rot)

Fusarium oxysporum and Fusarium graminearum (Fusarium wilt and head blight) nih.gov

The table below details the fungicidal activity of a specific pyrazole derivative against several plant pathogens, showcasing the potential of this scaffold.

| Compound | Target Fungi | EC50 Value (µg/mL) |

| Pyrazole Derivative 184 nih.gov | Botrytis cinerea | 2.432 |

| Rhizoctonia solani | 2.182 | |

| Valsa mali | 1.787 | |

| Thanatephorus cucumeris | 1.638 | |

| Fusarium oxysporum | 6.986 | |

| Fusarium graminearum | 6.043 |

While the precise molecular targets are not always elucidated in initial screenings, the potent and sometimes selective activity implies a specific mode of action, which is a critical area for further agrochemical research.

Exploration in Material Science Applications (non-biological)

Beyond biological applications, the pyrazole ring is a valuable component in the field of material science. nih.gov Its inherent electronic properties and synthetic versatility make it an attractive scaffold for creating novel organic materials with tailored functions. nih.govresearchgate.net Pyrazole derivatives have been investigated for use as fluorescent agents, dyes, and as components in advanced materials for electronics and optics. globalresearchonline.netresearchgate.net

Electronic and Optical Properties of Pyrazole-Containing Materials

The unique electronic structure of the pyrazole ring gives rise to interesting optical and electronic properties. Researchers have engineered pyrazole derivatives to serve as fluorescent probes for bioimaging, noting their high quantum yields, photostability, and thermostability. nih.gov These molecules can be designed to detect specific ions or changes in their environment, with their fluorescence properties being modulated by these interactions. nih.gov

In the realm of photonics, pyrazoline derivatives have been shown to exhibit efficient broadband photoluminescence across the visible spectrum, making them suitable for lasing applications when doped into polymer matrices like poly(methyl methacrylate). researchgate.net Furthermore, the potential of pyrazoles in non-linear optics (NLO) has been explored. NLO materials are crucial for technologies like data storage and signal processing. researchgate.net Theoretical calculations have shown that certain pyrazole derivatives possess first-order hyperpolarizability values significantly higher than that of urea, a benchmark NLO material, indicating their potential for these advanced applications. researchgate.net The ability to tune the electronic properties through substitution on the pyrazole ring allows for the rational design of materials with specific optical characteristics. researchgate.net

The table below highlights some of the key optical properties reported for different pyrazole-based materials.

| Pyrazole Derivative Class | Property Investigated | Key Findings | Application Area |

| 3-(coumarin-3-yl)pyrazole probe | Fluorescence | λabs at 425 nm, λem at 500 nm. nih.gov | Bioimaging |

| Pyrazoline derivatives (general) | Photoluminescence | Efficient broadband photoluminescence across the visible spectrum. researchgate.net | Lasing Materials |

| Pyrazoline derivatives (general) | Two-Photon Absorption (TPA) | Characterized by Z-scan technique, relevant for NLO. researchgate.net | Non-Linear Optics |

| NAOP-12, NEMKH-12 | First-order hyperpolarizability (βtot) | Values more than double that of the benchmark, Urea. researchgate.net | Non-Linear Optics |

Conclusion and Future Research Directions

Summary of Current Research Landscape for 5-Bromo-1-cyclopentyl-1H-pyrazole

Research surrounding this compound has primarily focused on its role as a key intermediate in the synthesis of more complex molecules. The bromine atom at the 5-position serves as a versatile handle for a variety of chemical transformations, including substitution and coupling reactions. This has made it a valuable building block in the construction of diverse molecular architectures.

The cyclopentyl group at the 1-position, while less reactive, influences the compound's physical properties such as solubility and crystallinity, and can play a role in the steric hindrance of reactions at the adjacent bromine atom. The pyrazole (B372694) core itself is a well-established pharmacophore, known to impart a range of biological activities. nih.gov Consequently, derivatives of this compound have been explored, albeit to a limited extent, for their potential medicinal applications.

Identification of Knowledge Gaps and Untapped Research Avenues

Despite its utility as a synthetic intermediate, there are significant knowledge gaps in the understanding of this compound itself. There is a notable lack of comprehensive studies on its fundamental chemical and physical properties. Detailed spectroscopic and crystallographic data, for instance, are not widely available in the public domain.

Furthermore, the full scope of its reactivity has yet to be explored. While its use in standard cross-coupling reactions is implied by the presence of the bromo substituent, systematic studies to optimize these reactions and explore a wider range of coupling partners are lacking. The potential for this compound to participate in less conventional transformations, such as C-H activation or photochemical reactions, remains an untapped area of research. From a biological perspective, there is a dearth of information on the specific biological targets of this compound and its derivatives, with most research focusing on the synthesis of compound libraries for general screening.

Perspectives on Advanced Synthetic Strategies

Future synthetic research should move beyond traditional methods and embrace more advanced and sustainable strategies for the preparation and modification of this compound.

Table 1: Potential Advanced Synthetic Strategies

| Synthetic Strategy | Description | Potential Advantages |

| Flow Chemistry | Performing reactions in a continuously flowing stream rather than in a batch-wise fashion. | Improved reaction control, enhanced safety, and potential for telescoped synthesis. nih.gov |

| Photoredox Catalysis | Utilizing visible light to initiate redox reactions for bond formation. | Access to novel reaction pathways under mild conditions. |

| C-H Activation | Direct functionalization of carbon-hydrogen bonds. | More atom-economical and efficient synthesis of derivatives. |

| Enzymatic Synthesis | Employing enzymes as catalysts for specific transformations. | High selectivity and environmentally friendly reaction conditions. |

The development of nano-catalyzed protocols, which have shown excellent yields in the synthesis of other pyrazole derivatives, could also be applied to produce this compound and its analogs with high efficiency and simplified work-up procedures. nih.gov

Future Directions in Mechanistic Biochemical Investigations

A critical area for future research is the elucidation of the mechanistic underpinnings of any observed biological activity of this compound derivatives. This will require a shift from broad-based screening to targeted biochemical and cellular assays.

Key research questions to address include:

What are the specific protein targets of these compounds?